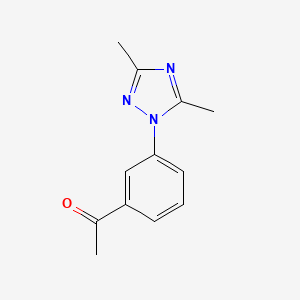
1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable phenyl ethanone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the triazole ring can bind to enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in hormone biosynthesis, leading to altered levels of hormones such as gibberellins and auxins in plants . In medicinal applications, the compound may interact with cellular targets to exert anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with similar structural features but different functional groups.
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: A triazole compound with plant growth regulatory activity.
Uniqueness
1-(3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring and the phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-8(16)11-5-4-6-12(7-11)15-10(3)13-9(2)14-15/h4-7H,1-3H3 |
InChI Key |
OHKHCLTUCJPIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



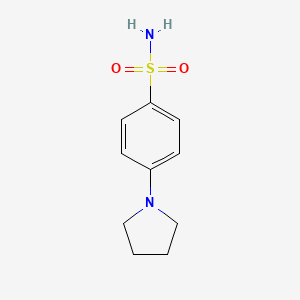
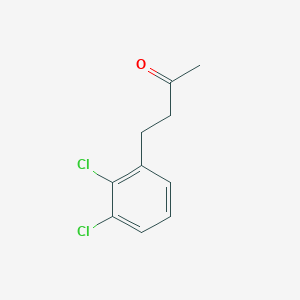

![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
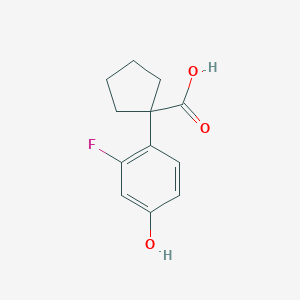
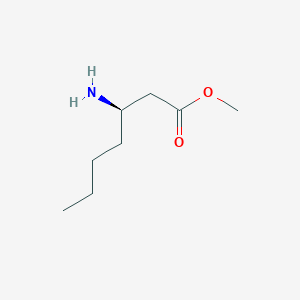
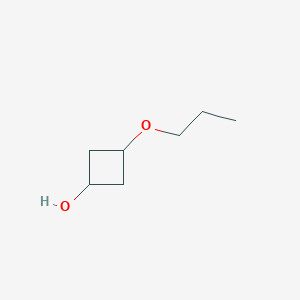

![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)

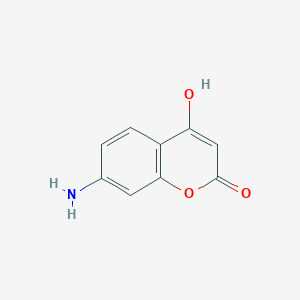
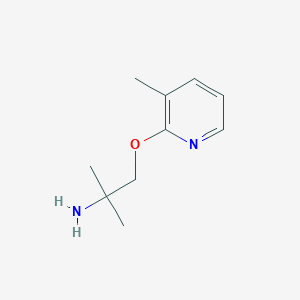
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
